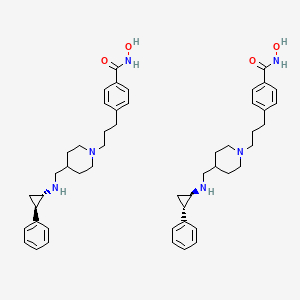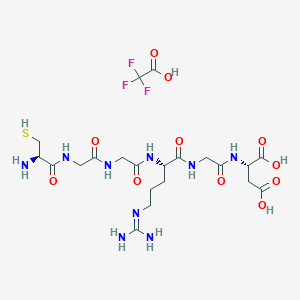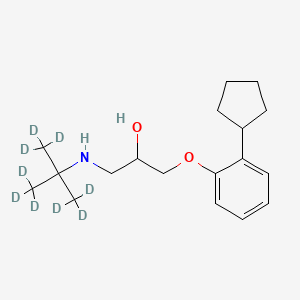
racPenbutolol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
racPenbutolol-d9: is a deuterium-labeled version of racemic penbutolol, a non-selective beta-adrenergic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of beta-blockers. The incorporation of deuterium atoms into the molecular structure of penbutolol enhances its stability and allows for more precise tracking in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of racPenbutolol-d9 involves the incorporation of deuterium atoms into the penbutolol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a base, such as sodium hydride, and a deuterated solvent, such as deuterated chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: racPenbutolol-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
racPenbutolol-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving beta-blockers to understand their pharmacokinetics and metabolic pathways.
Biology: Helps in studying the interaction of beta-blockers with biological systems, including receptor binding and signal transduction.
Medicine: Aids in the development of new beta-blockers with improved pharmacokinetic profiles and reduced side effects.
Industry: Used in the production of stable isotope-labeled compounds for various applications, including drug development and environmental studies
Mécanisme D'action
racPenbutolol-d9 acts on beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This process ultimately results in increased heart rate and blood pressure. This compound, being a beta-blocker, inhibits this pathway, leading to decreased heart rate and blood pressure .
Comparaison Avec Des Composés Similaires
Penbutolol: The non-deuterated version of racPenbutolol-d9, used for similar purposes but without the enhanced stability provided by deuterium.
Acebutolol: Another beta-blocker with similar pharmacological properties but different chemical structure and selectivity for beta-1 receptors.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions, with a different pharmacokinetic profile compared to this compound
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in biological systems. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
C18H29NO2 |
|---|---|
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/i1D3,2D3,3D3 |
Clé InChI |
KQXKVJAGOJTNJS-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1C2CCCC2)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


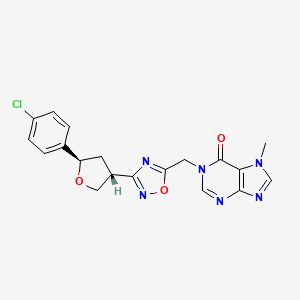
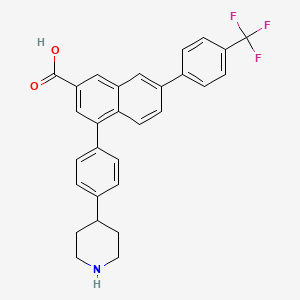

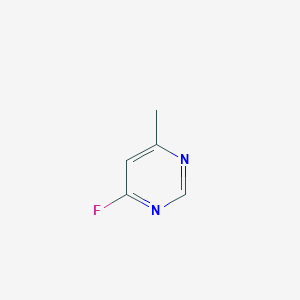
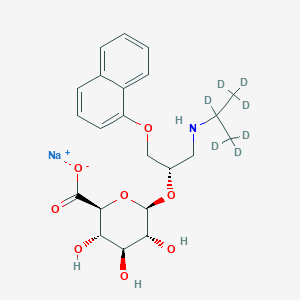
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
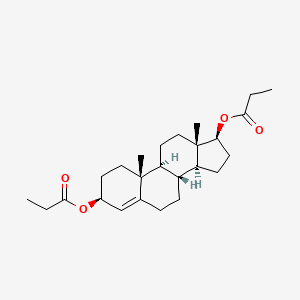
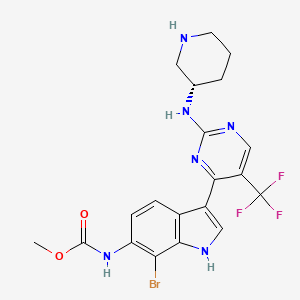
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)

![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)
